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Vidofludimus calcium (IMU-838) is a small molecule with a dual mechanism of action, functioning as both

a selective inhibitor of dihydroorotate dehydrogenase (DHODH) and an activator of the

neuroprotective transcription factor Nurr1 (nuclear receptor-related 1) [1] [2].

DHODH Inhibition: By inhibiting DHODH, a key enzyme in the de novo pyrimidine synthesis
pathway, vidofludimus calcium selectively targets highly metabolically active T and B lymphocytes.

This results in modulated immune cell function and reduced focal inflammation in the brain, without
broadly suppressing normal immune function [3] [1]. Preclinical data shows it is 2.6 times more potent

in inhibiting human DHODH compared to teriflunomide, an established DHODH inhibitor for MS [4].
Nurr1 Activation: Activation of Nurr1 is associated with direct and indirect neuroprotective effects. It

improves neuronal survival, reduces microglial activation, and decreases the production of neurotoxic
agents like reactive oxygen species [1] [2].

Anti-Viral Effects: The DHODH inhibition also provides a broad-spectrum anti-viral effect, including
potent activity against Epstein-Barr virus (EBV) reactivation, which is a known risk factor in MS

pathogenesis [1].

The diagram below illustrates the core mechanisms and therapeutic effects of Vidofludimus calcium.
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The clinical development program for vidofludimus calcium includes three key trials summarized in the

table below.

Trial Name Phase Patient Population Key Objectives & Endpoints Status & Findings

| EMPhASIS [3] [1] | 2 | Relapsing-remitting MS (RRMS) | Primary: Cumulative number of combined

unique active (CUA) MRI lesions at week 24. Secondary: Relapse rate, confirmed disability worsening

(CDW), safety [3]. | Completed. 30 mg and 45 mg doses significantly reduced CUA lesions vs. placebo

(70% and 62%, respectively). Established 30 mg as lowest efficacious dose [3]. | | CALLIPER [5] [1] [2] | 2

| Progressive MS (PPMS, naSPMS) | Primary: Percent brain volume change (atrophy). Key Secondary: 24-

week confirmed disability worsening (24wCDW) composite and EDSS-based [2]. | Completed. No

significant effect on brain atrophy. Showed consistent trends in reducing 24wCDW and achieving 24-week

confirmed disability improvement (24wCDI) [5] [6] [2]. | | ENSURE-1 & ENSURE-2 [1] | 3 | Relapsing

MS (RMS) | Primary: Time to first confirmed relapse over 72 weeks. Secondary: Time to 24wCDW, new

T2 lesion volume, cognition changes [1]. | Ongoing. Top-line data expected by the end of 2026. A futility

analysis in Oct 2024 recommended continuation without changes [1]. |
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Key Efficacy and Safety Data from Clinical Trials

EMPhASIS Phase 2 Trial in Relapsing-Remitting MS (RRMS)

The 24-week, randomized, double-blind, placebo-controlled EMPhASIS trial investigated the efficacy and

safety of vidofludimus calcium (10 mg, 30 mg, 45 mg) in patients with active RRMS [3].

Key Efficacy Results:

MRI Activity: The cumulative number of CUA lesions over 24 weeks was significantly reduced with
the 30 mg and 45 mg doses compared to placebo. The 10 mg dose was not efficacious [3].

Disability: The percentage of patients with 24-week confirmed disability worsening was 3.7% for
placebo and 1.6% for the pooled vidofludimus calcium groups [3].

Biomarker: Serum neurofilament light chain (sNfL), a biomarker of axonal injury, decreased in a
dose-dependent manner [3].

Safety Profile:

Treatment-emergent adverse events (TEAEs) occurred in 43% of placebo patients and 37% of

patients on any dose of vidofludimus calcium [3].
The incidence of liver enzyme elevations and infections was similar between placebo and active

treatment groups [3].
Long-term open-label extension data for up to 5.5 years showed a favorable safety and tolerability

profile with low discontinuation rates [6].

CALLIPER Phase 2 Trial in Progressive MS (PMS)

The 120-week, randomized, double-blind, placebo-controlled CALLIPER trial evaluated vidofludimus

calcium 45 mg once daily in 467 patients with progressive forms of MS (PPMS and non-active SPMS) [5]

[1] [2].

Key Efficacy Results:

Disability Progression (24wCDW): Vidofludimus calcium reduced the risk of 24-week confirmed

disability worsening (by EDSS) by 23.8% in the overall PMS population versus placebo. The risk
reduction was 33.7% in patients without gadolinium-enhancing lesions at baseline [6].
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Disability Improvement (24wCDI): Patients treated with vidofludimus calcium were more than

twice as likely to experience a 24-week confirmed disability improvement compared to placebo, a
result that was statistically significant [5] [6].

Subgroup Analysis: Benefits on disability progression were consistent across key subgroups,
including patients with PPMS and those without active inflammatory lesions at baseline [5] [6].

Safety Profile:

No new safety signals were identified [5] [2].
Rates of treatment-emergent adverse events and serious adverse events were comparable to

placebo [2].

Experimental Protocols and Workflows

MRI Lesion Assessment Protocol (EMPhASIS Trial)

The primary endpoint in the EMPhASIS trial was the cumulative number of combined unique active (CUA)

lesions on brain MRI over 24 weeks [3].

Methodology Details:

Patient Population: Adults (18-55 years) with RRMS, ≥2 relapses in the last 2 years or ≥1 in the last
year, and ≥1 gadolinium-enhancing (Gd+) brain lesion on a screening MRI within the last 6 months

[3].
MRI Acquisition: Standardized brain MRI scans were performed at baseline and every 6 weeks. For

cohort 2, only 1.5T MRI machines were used to ensure consistency [3].
Lesion Definition: CUA lesions were defined as the union of new T1 hypointense lesions and

new/enlarging T2 hyperintense lesions, without double-counting [3].
Statistical Analysis: The cumulative number of CUA and Gd+ lesions was analyzed using a

generalized linear model with a negative binomial distribution, adjusted for the number of baseline
Gd+ lesions and the baseline volume of T2 lesions [3].

The workflow for this primary endpoint analysis is summarized below.
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Disability Endpoint Assessment Protocol

Clinical disability was a key secondary endpoint in both the EMPhASIS and CALLIPER trials, assessed

using the Expanded Disability Status Scale (EDSS) [3] [2].

Methodology Details:

Assessment Schedule: EDSS evaluations were conducted at regular intervals according to the
trial's schedule of assessments [3].

Endpoint Definitions:
Confirmed Disability Worsening (CDW): Defined as an increase in EDSS score from baseline

confirmed at a subsequent visit after a pre-specified interval (e.g., 12 or 24 weeks). The
required increase depends on the baseline score [3].

Confirmed Disability Improvement (CDI): Defined as a decrease in EDSS score from
baseline confirmed at a subsequent visit after a pre-specified interval [6].

Statistical Analysis: Time-to-event analyses (e.g., Cox proportional hazards models) were used to
compare the time to first 24wCDW or 24wCDI between treatment groups [3] [6].

Application Notes for Researchers

Dose Selection for Future Trials: The Phase 2 EMPhASIS trial established 30 mg as the lowest

efficacious dose for suppressing MRI activity in RRMS, which is being used in the ongoing Phase 3
ENSURE program [3] [1]. The CALLIPER trial in progressive MS used a 45 mg dose, which

demonstrated a favorable risk-benefit profile [5] [2].
Targeting Progression Independent of Relapse Activity (PIRA): The consistent beneficial effect of

vidofludimus calcium on disability worsening in patients without baseline inflammatory activity in the
CALLIPER trial suggests its potential to address PIRA, a major driver of disability accumulation in

progressive MS [5] [6]. This is hypothesized to be mediated through its Nurr1-activating
neuroprotective mechanism [2].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://www.smolecule.com/products/s548869?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC11087024/
https://consultqd.clevelandclinic.org/vidofludimus-for-progressive-ms-no-impact-on-brain-atrophy-but-hints-of-a-role-for-disability
https://pmc.ncbi.nlm.nih.gov/articles/PMC11087024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11087024/
https://finance.yahoo.com/news/immunic-presented-key-vidofludimus-calcium-103000645.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11087024/
https://finance.yahoo.com/news/immunic-presented-key-vidofludimus-calcium-103000645.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11087024/
https://imux.com/pipeline/imu-838/
https://multiplesclerosisnewstoday.com/ectrims/2025/10/3/ectrims-2025-vidofludimus-calcium-continues-show-promise-ms/
https://consultqd.clevelandclinic.org/vidofludimus-for-progressive-ms-no-impact-on-brain-atrophy-but-hints-of-a-role-for-disability
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://multiplesclerosisnewstoday.com/ectrims/2025/10/3/ectrims-2025-vidofludimus-calcium-continues-show-promise-ms/
https://finance.yahoo.com/news/immunic-presented-key-vidofludimus-calcium-103000645.html
https://consultqd.clevelandclinic.org/vidofludimus-for-progressive-ms-no-impact-on-brain-atrophy-but-hints-of-a-role-for-disability
https://www.smolecule.com/products/s548869?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Differentiated Safety Profile: The clinical data across trials indicate that vidofludimus calcium has

a differentiated safety profile from teriflunomide, with no significant increases in liver enzymes,
infections, or other off-target adverse events often associated with the first-generation DHODH

inhibitor [3] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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